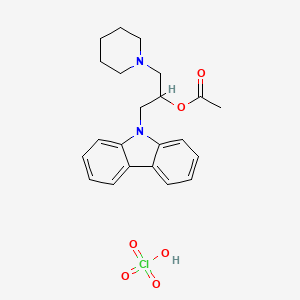

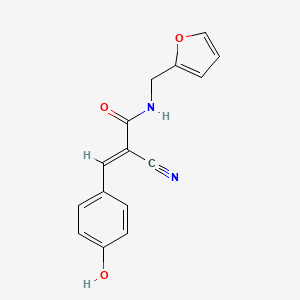

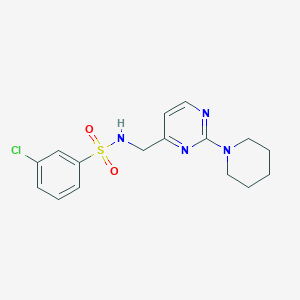

![molecular formula C10H17NO5 B2385743 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2095396-14-6](/img/structure/B2385743.png)

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid, also known as Boc-3-hydroxycyclobutane-1-carboxylic acid, is a synthetic amino acid with a cyclobutane ring. It has been widely used in scientific research due to its unique structure and properties.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid involves the protection of the hydroxyl group on cyclobutane, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino group. The carboxylic acid group is then activated and coupled with the Boc-protected amino group to form the desired compound.

Starting Materials

Cyclobutane, Tert-butanol, Di-tert-butyl dicarbonate, Sodium hydroxide, Hydrochloric acid, N,N-Diisopropylethylamine, Ethyl acetate, Methanol, Triethylamine, N,N'-Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole, N,N-Dimethylformamide, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Reaction

Cyclobutane is treated with tert-butanol and di-tert-butyl dicarbonate in the presence of sodium hydroxide to protect the hydroxyl group, forming tert-butyl cyclobutane-1-carboxylate., The amino group of 1-amino-3-hydroxycyclobutane-1-carboxylic acid is protected with the Boc group using N,N-Diisopropylethylamine and di-tert-butyl dicarbonate, forming Boc-protected 1-amino-3-hydroxycyclobutane-1-carboxylic acid., The carboxylic acid group of tert-butyl cyclobutane-1-carboxylate is activated with 1-hydroxybenzotriazole and N,N-Dimethylformamide, and then coupled with the Boc-protected amino group of Boc-protected 1-amino-3-hydroxycyclobutane-1-carboxylic acid using N,N'-Dicyclohexylcarbodiimide and triethylamine, forming 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid., The Boc protecting group can be removed using hydrochloric acid in methanol to obtain the final product, 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid.

Mecanismo De Acción

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acidycyclobutane-1-carboxylic acid is not fully understood. However, it is believed to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions.

Efectos Bioquímicos Y Fisiológicos

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acidycyclobutane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of proteases and enzymes involved in DNA replication. It has also been shown to have anti-inflammatory and antitumor properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acidycyclobutane-1-carboxylic acid is its unique structure, which allows for the synthesis of peptides and peptidomimetics with improved properties. However, its limited solubility in water and organic solvents can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions for the use of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acidycyclobutane-1-carboxylic acid in scientific research. One potential application is in the design of enzyme inhibitors for the treatment of various diseases. Another potential direction is in the development of new peptidomimetics with improved properties for drug design. Additionally, further research is needed to fully understand the mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acidycyclobutane-1-carboxylic acid and its potential applications in other areas of scientific research.

Aplicaciones Científicas De Investigación

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acidycyclobutane-1-carboxylic acid has been used in various scientific research applications, including peptide synthesis, drug design, and protein engineering. It is commonly used as a building block in the synthesis of peptides and peptidomimetics due to its unique cyclobutane ring structure. It has also been used in the design of enzyme inhibitors and as a substrate for enzyme-catalyzed reactions.

Propiedades

IUPAC Name |

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHBZBOYAISMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid | |

CAS RN |

1262141-51-4 |

Source

|

| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

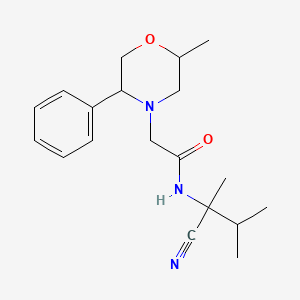

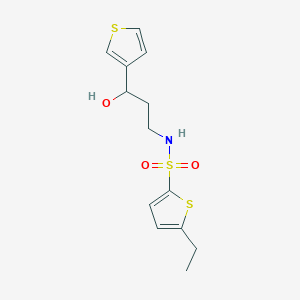

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)

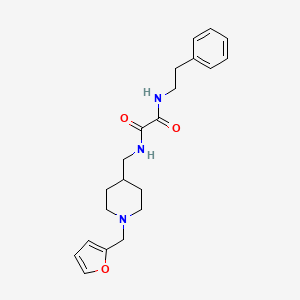

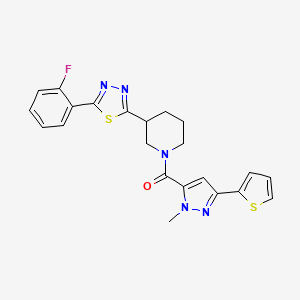

![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)

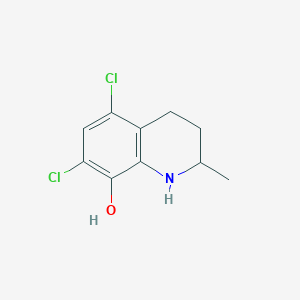

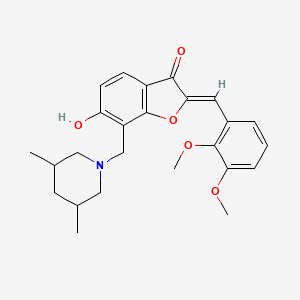

![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)